molecular formula C22H17N3O4S B265316 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Numéro de catalogue B265316
Poids moléculaire: 419.5 g/mol
Clé InChI: HICVTWJAQBYCGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a heterocyclic compound that contains a thiadiazole ring, a chromene ring, and a pyrrole ring. It is a potent inhibitor of the mitochondrial electron transport chain and has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Mécanisme D'action

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione acts as a prodrug that is converted to MPP+ by monoamine oxidase-B in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms have been extensively studied in animals, particularly in primates. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor impairments, including tremors, rigidity, and bradykinesia. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and selective inhibitor of complex I of the mitochondrial electron transport chain, making it a useful tool for studying mitochondrial dysfunction and oxidative stress in the brain. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms in animals are similar to those observed in humans with Parkinson's disease, making it a useful model for studying the pathophysiology of Parkinson's disease. However, 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease is an acute model, and the symptoms are reversible upon cessation of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione treatment. This limits its use as a chronic model of Parkinson's disease.

Orientations Futures

Future research on 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione should focus on developing chronic models of Parkinson's disease using 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. This will allow for the study of the long-term effects of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease and the development of new treatments for Parkinson's disease. Additionally, future research should focus on identifying new targets for the treatment of Parkinson's disease, including targeting oxidative stress and inflammation in the brain. Finally, future research should focus on developing new compounds that are selective inhibitors of complex I of the mitochondrial electron transport chain, with fewer side effects than 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Méthodes De Synthèse

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a variety of methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of 3-methoxybenzaldehyde, methyl acetoacetate, and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as ammonium acetate. The Vilsmeier-Haack reaction involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine. The Pictet-Spengler reaction involves the condensation of 3-methoxybenzaldehyde with tryptamine, followed by cyclization with formaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine.

Applications De Recherche Scientifique

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used extensively in scientific research to study the pathophysiology of Parkinson's disease. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is converted to MPP+ by monoamine oxidase-B in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.

Propriétés

Nom du produit

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Formule moléculaire

C22H17N3O4S

Poids moléculaire

419.5 g/mol

Nom IUPAC

1-(3-methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O4S/c1-11-7-8-16-15(9-11)19(26)17-18(13-5-4-6-14(10-13)28-3)25(21(27)20(17)29-16)22-24-23-12(2)30-22/h4-10,18H,1-3H3

Clé InChI

HICVTWJAQBYCGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

SMILES canonique

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.